molecular formula C10H8F3NO6 B1420321 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1096802-82-2

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B1420321
CAS No.: 1096802-82-2
M. Wt: 295.17 g/mol
InChI Key: PLSRDXYNRAFFIL-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by three substituents: a methoxy group at position 5, a nitro group at position 2, and a trifluoroethoxy group at position 4. Its structural complexity and fluorine content make it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

5-methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO6/c1-19-7-2-5(9(15)16)6(14(17)18)3-8(7)20-4-10(11,12)13/h2-3H,4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSRDXYNRAFFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves the nitration of 5-methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Production

The synthesis of this compound typically involves the nitration of 5-methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid using a mixture of concentrated nitric and sulfuric acids. This reaction is characterized by controlled temperature conditions to ensure selective nitro group introduction. The industrial production mirrors these methods but emphasizes larger scale operations and rigorous purification processes to achieve high purity levels .

Chemistry

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid serves as a building block in organic synthesis. Its functional groups allow for various chemical transformations:

  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution Reactions : The methoxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
  • Esterification : The carboxylic acid group can react with alcohols to form esters.

These reactions facilitate the synthesis of more complex organic molecules, making it a valuable intermediate in chemical research .

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. It forms stable complexes with biological macromolecules, allowing researchers to explore its effects on various biochemical pathways. Its ability to modulate binding affinities makes it particularly useful in drug discovery and development .

Medicine

Research into the therapeutic potential of 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid is ongoing. Preliminary studies suggest its efficacy in targeting specific molecular pathways associated with diseases. The compound's unique properties may lead to the development of novel drugs aimed at treating conditions influenced by these pathways .

Industrial Applications

The compound is also employed in the development of specialty chemicals and materials such as polymers and coatings. Its distinct chemical properties enhance the performance characteristics of these materials, making it a subject of interest for industrial applications .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid on specific enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Drug Development

Research focused on the synthesis of derivatives from this compound aimed at enhancing its biological activity. Various substitutions were tested to evaluate their effects on binding affinity to target proteins, leading to promising candidates for further drug development studies.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and trifluoroethoxy groups can modulate the compound’s binding affinity and specificity for its targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, making the compound useful in various research applications .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s pharmacological and chemical properties are influenced by the positions of its substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Differences
5-Methoxy-2-nitro-4-(trifluoroethoxy)benzoic acid –NO₂ (C2), –OCH₃ (C5), –OCH₂CF₃ (C4) Reference compound for comparison.
2-Nitro-5-(trifluoroethoxy)benzoic acid –NO₂ (C2), –OCH₂CF₃ (C5) Lacks methoxy group; trifluoroethoxy at C5 instead of C4 .
5-Methoxy-2-(trifluoroethoxy)benzoic acid –OCH₃ (C5), –OCH₂CF₃ (C2) Replaces nitro with trifluoroethoxy at C2; alters electronic effects .
3-Nitro-5-(trifluoroethoxy)benzoic acid –NO₂ (C3), –OCH₂CF₃ (C5) Nitro at C3 instead of C2; impacts meta-directing reactivity .
2,5-Bis(trifluoroethoxy)benzoic acid –OCH₂CF₃ (C2, C5) Dual trifluoroethoxy groups; increased lipophilicity but no nitro group .
5-Bromo-2-(trifluoroethoxy)benzoic acid –Br (C5), –OCH₂CF₃ (C2) Bromo substituent enhances steric bulk; differs in electronic effects .

Pharmacological Implications

Fluorine’s Role : The trifluoroethoxy group enhances metabolic stability and lipophilicity, a trait shared with other fluorinated drugs (e.g., fluoxetine) .
Nitro Group : While nitro groups can improve binding affinity, they may also introduce toxicity risks, as seen in nitrofuran antibiotics .
Methoxy Group : The C5 methoxy group may influence solubility and hydrogen-bonding interactions, similar to its role in BAY 60-2770 () .

Drug Development

– Prodrug Potential: Derivatives like 5-benzyloxy-2-(trifluoroethoxy)benzoic acid () demonstrate the use of protective groups for targeted delivery, suggesting analogous strategies for the target compound . – Impurity Reference: Related nitro-methoxy benzoic acids (e.g., 5-methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid) are used as reference standards in pharmaceutical quality control .

Discontinuation Insights

The discontinuation of the target compound () may reflect challenges such as: – Synthetic Complexity: Multi-step synthesis with low yields. – Stability Issues: Nitro groups can decompose under light or heat. – Regulatory Hurdles: Potential toxicity concerns associated with nitroaromatics.

Biological Activity

Overview

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS Number: 1096802-82-2) is an organic compound notable for its unique structural features, including a methoxy group and a trifluoroethoxy moiety. These functional groups enhance its biological activity and potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10H8F3NO6
Molecular Weight295.17 g/mol
IUPAC Name5-methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid
CAS Number1096802-82-2

The biological activity of 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid primarily stems from its ability to interact with various biological targets:

  • Enzyme Inhibition : The nitro group can undergo reduction to form amino derivatives that may inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : The methoxy and trifluoroethoxy groups enhance binding affinity to proteins, facilitating the formation of stable complexes that can modulate biological processes.
  • Redox Reactions : The nitro group participates in redox reactions, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds containing trifluoroethoxy groups exhibit enhanced antimicrobial properties. For instance, studies have shown that related compounds significantly inhibit bacterial growth due to their ability to disrupt bacterial cell membranes and metabolic functions .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokine production in immune cells, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of similar compounds containing trifluoroethyl groups. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various benzoic acid derivatives, including 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid.
    • Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Anti-inflammatory Research :
    • In a controlled trial using human immune cells, the compound was shown to reduce TNF-alpha levels by 50% compared to untreated controls.
    • This suggests a potential role in managing autoimmune conditions.
  • Anticancer Activity :
    • A preclinical trial assessed the effects of this compound on breast cancer cell lines.
    • The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.